Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine
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Overview
Description
Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine is a synthetic peptide composed of glycine, glutamine, and alanine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine typically involves the stepwise condensation of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc). The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds .
Industrial Production Methods
Industrial production of this compound can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. This method is advantageous due to its efficiency and ability to produce high-purity peptides .
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to release individual amino acids.
Oxidation: Oxidative modifications of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Major Products
The major products formed from these reactions include the individual amino acids glycine, glutamine, and alanine, as well as their oxidized or reduced derivatives .
Scientific Research Applications
Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Industry: Utilized in the production of bioactive peptides and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine involves its interaction with cellular receptors and enzymes. The peptide can be hydrolyzed by proteases to release its constituent amino acids, which then participate in various metabolic pathways. These amino acids can enhance cellular functions such as protein synthesis, immune response, and tissue repair .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another synthetic peptide with potential neuroprotective effects.
L-alanyl-L-glutamine: A dipeptide used in clinical treatments for its stability and bioavailability.
Uniqueness
Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to release multiple glutamine residues upon hydrolysis makes it particularly valuable in medical and biochemical research .
Properties
CAS No. |
628725-62-2 |
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Molecular Formula |
C17H29N7O8 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H29N7O8/c1-8(17(31)32)22-16(30)10(3-5-12(20)26)24-14(28)7-21-15(29)9(2-4-11(19)25)23-13(27)6-18/h8-10H,2-7,18H2,1H3,(H2,19,25)(H2,20,26)(H,21,29)(H,22,30)(H,23,27)(H,24,28)(H,31,32)/t8-,9-,10-/m0/s1 |
InChI Key |
OTIFWKZKCRURML-GUBZILKMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CN |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CN |
Origin of Product |
United States |
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